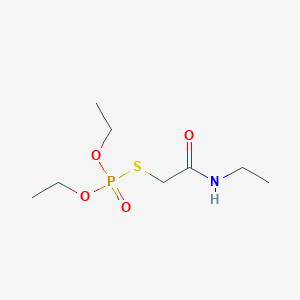
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 2-(ethylamino)-2-oxoethyl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphorothioates with lower oxidation states.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkyl or aryl phosphorothioates.
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving acetylcholine dysregulation.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft and prolonged stimulation of cholinergic receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O,S-triethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl S-(2-(ethylamino)-2-oxoethyl) ester is unique due to the presence of the 2-(ethylamino)-2-oxoethyl group, which imparts specific chemical and biological properties. This group allows for specific interactions with enzymes and other biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
35842-07-0 |
|---|---|
Molekularformel |
C8H18NO4PS |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
2-diethoxyphosphorylsulfanyl-N-ethylacetamide |
InChI |
InChI=1S/C8H18NO4PS/c1-4-9-8(10)7-15-14(11,12-5-2)13-6-3/h4-7H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
GGVNKUPDHYKIAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)CSP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















